6-Bromo-3-ethoxy-2-fluorophenol

Catalog No.
S6596950
CAS No.
1776923-59-1
M.F
C8H8BrFO2
M. Wt
235.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-3-ethoxy-2-fluorophenol

CAS Number

1776923-59-1

Product Name

6-Bromo-3-ethoxy-2-fluorophenol

IUPAC Name

6-bromo-3-ethoxy-2-fluorophenol

Molecular Formula

C8H8BrFO2

Molecular Weight

235.05 g/mol

InChI

InChI=1S/C8H8BrFO2/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4,11H,2H2,1H3

InChI Key

LEUJIVDSGCHCLO-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=C(C=C1)Br)O)F

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)O)F

6-Bromo-3-ethoxy-2-fluorophenol is a halogenated phenolic compound with the molecular formula C8H8BrFO2. It is characterized by the presence of bromine, fluorine, and an ethoxy group attached to a phenolic ring. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique chemical properties and potential applications. Its synthesis was first reported in 2011, where it was produced through a multi-step process involving the reaction of 3-ethoxy-4-fluorophenol with bromine in the presence of base catalysts.

Physical and Chemical Properties

The key physical and chemical properties of 6-bromo-3-ethoxy-2-fluorophenol include:

PropertyValue
Molecular Weight239.05 g/mol
AppearanceOff-white solid
Melting Point109-111 °C
Boiling Point381.9 ± 35.0 °C at 760 mmHg
Density1.53 g/cm³
SolubilityInsoluble in water; soluble in organic solvents like ethanol and dimethyl sulfoxide
StabilityStable under normal conditions
ReactivityReacts with strong oxidizing agents and bases; may decompose under high temperatures or light .

Typical of halogenated phenolic compounds. Notably, it can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the bromine and fluorine substituents. Additionally, it can be subjected to nucleophilic substitutions, particularly involving the ethoxy group.

Example Reactions

  • Electrophilic Substitution:
    • Reaction with electrophiles (e.g., alkyl halides) can lead to further functionalization of the aromatic ring.
  • Nucleophilic Substitution:
    • The ethoxy group can be replaced by nucleophiles under basic conditions.

Research indicates that 6-bromo-3-ethoxy-2-fluorophenol exhibits significant biological activities, including:

  • Antimicrobial Activity: It has shown effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties: Studies demonstrate potent cytotoxic effects against several cancer cell lines, including human lung cancer and colon adenocarcinoma cells.
  • Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties, although further research is needed to elucidate these effects fully.

Several methods have been developed for synthesizing 6-bromo-3-ethoxy-2-fluorophenol:

  • Bromination of 3-Ethoxy-4-fluorophenol:
    • This method involves treating 3-ethoxy-4-fluorophenol with bromine in the presence of a base catalyst.
  • Bromination of 3-Hydroxy-4-fluoroanisole:
    • This reaction uses sodium hydroxide alongside bromine to yield the desired compound.
  • Bromination of 3-Chloro-4-fluorophenol:
    • In this approach, sodium ethoxide is used along with bromine for synthesis.

6-Bromo-3-ethoxy-2-fluorophenol has potential applications across various fields:

  • Medicinal Chemistry: Its biological activity makes it a candidate for developing new antimicrobial and anticancer agents.
  • Materials Science: The compound's unique properties could be harnessed in creating advanced materials.
  • Environmental Science: It may serve as a model compound for studying the behavior of halogenated phenols in environmental contexts .

Interaction studies involving 6-bromo-3-ethoxy-2-fluorophenol focus on its biological effects and mechanisms. Research indicates that it may interact with specific cellular pathways involved in cancer cell proliferation and bacterial resistance mechanisms. Further studies are required to clarify these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 6-bromo-3-ethoxy-2-fluorophenol, including:

  • 6-Bromo-2-fluoro-3-methoxyphenol
    • Similar structure but contains a methoxy group instead of an ethoxy group.
  • 3-Bromo-6-chloro-2-fluorophenol
    • Contains chlorine instead of bromine at a different position on the phenolic ring.
  • 6-Bromo-3-hydroxyphenol
    • Lacks the ethoxy and fluorine substituents, making it less complex.

Uniqueness of 6-Bromo-3-Ethoxy-2-Fluorophenol

The uniqueness of 6-bromo-3-ethoxy-2-fluorophenol lies in its combination of halogenation (bromine and fluorine) along with an ethoxy group, which enhances its solubility in organic solvents while potentially increasing its biological activity compared to other similar compounds. This distinct combination may lead to novel applications in drug development and materials science .

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

233.96917 g/mol

Monoisotopic Mass

233.96917 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-11-23

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